![molecular formula C21H19ClN2O4 B3182296 N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)
N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide
Vue d'ensemble
Description
YUM70 est un inhibiteur puissant et sélectif de la protéine 78 régulée par le glucose (GRP78), un régulateur clé de la signalisation du stress du réticulum endoplasmique. Ce composé a montré un potentiel significatif dans l'induction de l'apoptose médiée par le stress du réticulum endoplasmique, en particulier dans les cellules cancéreuses du pancréas .
Méthodes De Préparation
YUM70 est synthétisé par une série de réactions chimiques impliquant des analogues d'hydroxyquinoléine. La voie de synthèse implique généralement la réaction de l'hydroxyquinoléine avec divers réactifs dans des conditions contrôlées pour produire le composé souhaité . Les méthodes de production industrielle de YUM70 ne sont pas largement documentées, mais la synthèse en laboratoire implique un contrôle précis des conditions de réaction pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
YUM70 subit plusieurs types de réactions chimiques, notamment :
Oxydation : YUM70 peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits oxydés.
Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
YUM70 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme outil pour étudier l'inhibition de la protéine 78 régulée par le glucose et ses effets sur le stress du réticulum endoplasmique.
Médecine : Le composé a montré un potentiel prometteur dans des études précliniques pour le traitement du cancer du pancréas et d'autres tumeurs malignes en induisant l'apoptose dans les cellules cancéreuses
Industrie : Bien que ses applications industrielles soient encore en cours d'exploration, le rôle de YUM70 dans la recherche sur le cancer en fait un composé précieux pour le développement pharmaceutique
Mécanisme d'action
YUM70 exerce ses effets en se liant directement à la protéine 78 régulée par le glucose et en inhibant son activité ATPase. Cette inhibition entraîne une augmentation du stress du réticulum endoplasmique et l'activation de la réponse aux protéines non repliées, ce qui conduit finalement à l'apoptose des cellules cancéreuses . Les cibles moléculaires impliquées comprennent la protéine 78 régulée par le glucose et divers composants de la voie de la réponse aux protéines non repliées .
Applications De Recherche Scientifique
YUM70 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of glucose-regulated protein 78 and its effects on endoplasmic reticulum stress.
Medicine: The compound has shown promise in preclinical studies for the treatment of pancreatic cancer and other malignancies by inducing apoptosis in cancer cells
Industry: While its industrial applications are still under exploration, YUM70’s role in cancer research makes it a valuable compound for pharmaceutical development
Mécanisme D'action
YUM70 exerts its effects by directly binding to glucose-regulated protein 78 and inhibiting its ATPase activity. This inhibition leads to an increase in endoplasmic reticulum stress and the activation of the unfolded protein response, ultimately resulting in apoptosis of cancer cells . The molecular targets involved include glucose-regulated protein 78 and various components of the unfolded protein response pathway .
Comparaison Avec Des Composés Similaires
YUM70 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la protéine 78 régulée par le glucose. Les composés similaires comprennent :
Analogues conjugués au BODIPY : Ces composés présentent une colocalisation avec la protéine 78 régulée par le glucose dans le réticulum endoplasmique et ont des effets inhibiteurs similaires.
YUM70 se distingue par sa solubilité supérieure, sa stabilité microsomale et ses propriétés pharmacocinétiques .
Propriétés
IUPAC Name |
N-[1,3-benzodioxol-5-yl-(5-chloro-8-hydroxyquinolin-7-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-2-4-18(25)24-19(12-6-7-16-17(9-12)28-11-27-16)14-10-15(22)13-5-3-8-23-20(13)21(14)26/h3,5-10,19,26H,2,4,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQMEYCMAGHOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)
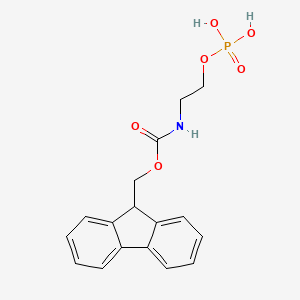
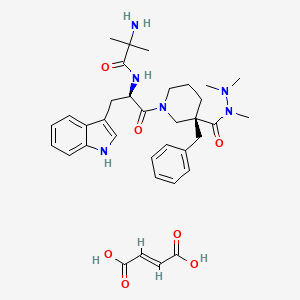
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)

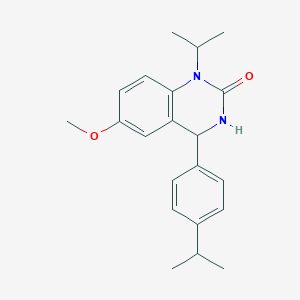
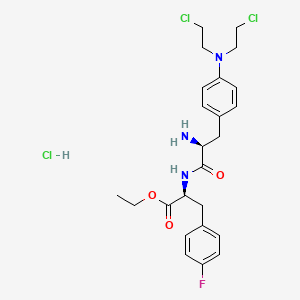
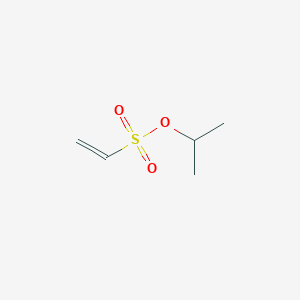
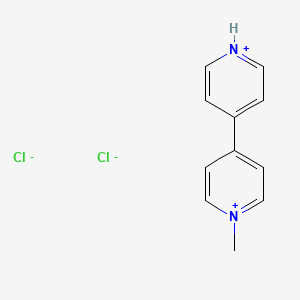
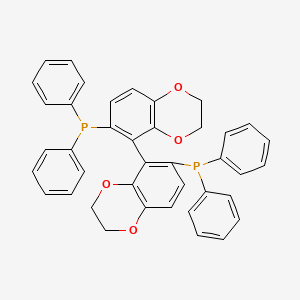
![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)
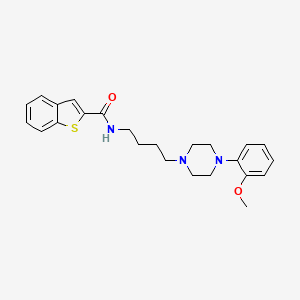
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3182327.png)
